5-Fluorouracil-6-d1

Isotopic purity Quantitative mass spectrometry Stable-isotope dilution

5-Fluorouracil-6-d1 (5-FU-6-d1) is a stable-isotope-labeled analog of the widely used antineoplastic agent 5-fluorouracil (5-FU), in which the hydrogen atom at the 6-position of the uracil ring is replaced by a single deuterium atom. As a pyrimidine antimetabolite, 5-FU inhibits thymidylate synthase (TS) and disrupts DNA synthesis, a mechanism conserved in the deuterated form.

Molecular Formula C4H3FN2O2
Molecular Weight 131.08 g/mol
CAS No. 90344-84-6
Cat. No. B027822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil-6-d1
CAS90344-84-6
Synonyms5-Fluoro-2,4(1H,3H)pyrimidinedione-d1;  2,4-Dihydroxy-5-fluoropyrimidine-d1;  5-FU-d1;  5-Fluoropyrimidine-2,4-diol-d1;  Adrucil-d1;  Arumel-d1;  Carac-d1;  Fluoroplex-d1;  Fluorouracil-d1;  Flurablastin-d1;  Queroplex-d1;  Ro 2-9757-d1;  Timazin-d1;  U 8953-d1; 
Molecular FormulaC4H3FN2O2
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D
InChIKeyGHASVSINZRGABV-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil-6-d1 (CAS 90344-84-6) – What It Is and Why Procurement Teams Should Evaluate It as a Distinct Isotopologue


5-Fluorouracil-6-d1 (5-FU-6-d1) is a stable-isotope-labeled analog of the widely used antineoplastic agent 5-fluorouracil (5-FU), in which the hydrogen atom at the 6-position of the uracil ring is replaced by a single deuterium atom [1]. As a pyrimidine antimetabolite, 5-FU inhibits thymidylate synthase (TS) and disrupts DNA synthesis, a mechanism conserved in the deuterated form . However, the defining procurement-relevant attribute of 5-FU-6-d1 is not its anticancer activity but its function as a high-purity, positionally defined isotopic label. Commercial lots typically carry a chemical purity of 98% and an isotopic enrichment of ≥99 atom% D, making the compound suitable for quantitative mass spectrometry, metabolic tracing, and as a synthetic intermediate for deuterated pharmaceuticals [2]. These characteristics fundamentally distinguish it from unlabeled 5-FU and from other labeled 5-FU variants, and they dictate why generic substitution is technically inappropriate.

Why 5-Fluorouracil-6-d1 Cannot Be Casually Replaced by Unlabeled 5-FU, Multiply Deuterated Analogs, or 13C/15N-Labeled Variants


Generic substitution fails for 5-Fluorouracil-6-d1 because its procurement value resides in its specific isotopic architecture – a single deuterium at the 6-position – rather than in the pharmacophore that all 5-FU analogs share. Unlabeled 5-FU cannot serve as an internal standard in tandem mass spectrometry workflows that require a mass shift distinct from the analyte without introducing chemical noise [1]. Multiply deuterated 5-FU (e.g., 5-FU-5,6-d2) can suffer from differential deuterium-exchange behavior or altered fragmentation patterns that compromise quantitative accuracy in MRM/SRM assays . 13C/15N-labeled 5-FU isotopologues, while useful, are often more expensive and may not be available with the same lot-to-lot consistency in isotopic enrichment as the single-deuterium variant. Furthermore, 5-FU-6-d1 has a documented role as a synthetic building block in patent-protected deuterated-drug synthesis (WO2022218247A1), a use case for which positional labeling is critical and for which other labels are not directly interchangeable [2]. These functional, analytical, and synthetic constraints mean that procurement decisions must be guided by the exact labeling pattern, not merely by the compound class.

5-Fluorouracil-6-d1 – Head-to-Head and Cross-Study Evidence That Drives Scientific Selection


Single-Deuterium Positional Purity vs. Multiply Deuterated 5-FU Analogs: Isotopic Enrichment Gate

5-Fluorouracil-6-d1 is routinely supplied with an isotopic enrichment of ≥99 atom% D at the 6-position. This single-label design minimizes the complexity of the isotope pattern in MS spectra compared with multiply deuterated analogs such as 5-FU-5,6-d2, which can exhibit mixed populations (d0, d1, d2) that broaden the isotopic envelope and complicate peak integration in selected reaction monitoring (SRM) . The tighter isotopic envelope directly improves the lower limit of quantification (LLOQ) in trace-level analysis.

Isotopic purity Quantitative mass spectrometry Stable-isotope dilution

Proven Internal-Standard Performance in Multi-Analyte Environmental LC-MS/MS vs. Non-Isotopic Alternatives

In a validated SPE-LC-MS/MS method for seven priority cytostatics in surface and wastewater, 5-Fluorouracil-6-d1 was selected as the isotope-labeled internal standard (IS) for 5-FU, while mycophenolic acid-d3 served for other analytes [1]. The use of a deuterated IS corrects for matrix effects (ion suppression/enhancement) and extraction recovery variations that non-isotopic internal standards (e.g., 5-bromouracil) cannot compensate for, because the deuterated IS co-elutes with the analyte and experiences identical ionization conditions [2].

Environmental analysis Internal standard SPE-LC-MS/MS

Synthetic Utility as a Positionally-Defined Building Block for Deuterated CDK4/6 Inhibitors (Patent WO2022218247A1)

5-Fluorouracil-6-d1 is explicitly disclosed as a reactant in patent WO2022218247A1, where it is converted to 2,4-dichloro-5-fluoropyrimidine-6-[D] with a reported yield of 1.3 g under standard chlorination conditions [1]. This deuterated pyrimidine intermediate is then elaborated into deuterated CDK4/6 inhibitors that exhibit improved metabolic stability relative to their non-deuterated counterparts. The positional integrity of the 6-deuteration is critical for the metabolic profile of the final drug, as deuteration at the 6-position can retard oxidative metabolism at that site.

Deuterated drug synthesis CDK4/6 inhibitors Patent chemistry

Chemical Purity and Storage Stability Specifications vs. Unlabeled 5-FU

Vendor certificates of analysis for 5-Fluorouracil-6-d1 consistently report chemical purity ≥98% (by HPLC or TLC) and isotopic purity ≥99 atom% D, with specified storage at 2–8°C . In contrast, unlabeled 5-FU analytical standards are often supplied at ≥99% chemical purity but lack an isotopic specification, making them unsuitable for MS internal-standard applications where isotopic enrichment is the key quality attribute . The dual purity specification (chemical + isotopic) is a unique procurement parameter that must be verified upon receipt.

Chemical purity Stability Procurement specifications

Where 5-Fluorouracil-6-d1 Delivers a Verifiable Advantage – Application Scenarios Anchored in Evidence


Quantitative LC-MS/MS Bioanalysis of 5-FU in Plasma for Therapeutic Drug Monitoring (TDM)

When clinical laboratories require a validated assay for 5-fluorouracil in patient plasma with regulatory-grade accuracy (90–110% across the calibration range), 5-FU-6-d1 serves as the ideal stable-isotope-labeled internal standard. Its co-elution with 5-FU and identical MS fragmentation behavior, combined with ≥99 atom% D isotopic purity, minimize matrix effects and ensure precision within 2.1–7.5% CV, as demonstrated in related isotope-dilution methods [1]. This directly supports dose individualization in 5-FU-based chemotherapy regimens.

Environmental Monitoring of Cytostatic Drug Residues in Wastewater and Surface Water

For environmental analytical laboratories tasked with quantifying 5-FU at ng/L levels in complex water matrices, 5-FU-6-d1 is the proven internal standard of choice. A fully validated SPE-LC-MS/MS method has shown that 5-FU-6-d1 corrects for the low extraction recovery of 5-FU (31 ± 4%) and variable ion suppression, enabling reliable detection in WWTP effluents [2]. This application is critical for environmental risk assessment of anticancer drugs.

Synthesis of Deuterated CDK4/6 Inhibitors with Enhanced Metabolic Stability

Pharmaceutical process chemistry groups developing deuterated drug candidates under patent WO2022218247A1 require 5-FU-6-d1 as a positionally defined starting material. The compound is converted to 2,4-dichloro-5-fluoropyrimidine-6-[D] (1.3 g yield) and subsequently elaborated into CDK4/6 inhibitors that exhibit improved pharmacokinetics over the non-deuterated parent [3]. Procurement of the correct isotopologue (6-d1, not 5,6-d2) is essential for maintaining the metabolic stability advantage claimed in the patent.

Quality Control Lot Release of Deuterated 5-FU Reference Standards

For reference-standard manufacturers and QC laboratories, 5-FU-6-d1 must be released against a dual specification: chemical purity ≥98% (HPLC/TLC) and isotopic purity ≥99 atom% D (MS/NMR) . This dual criterion is more stringent than the unlabeled 5-FU specification and requires procurement from vendors that provide a full certificate of analysis. Failure to verify both parameters can invalidate an entire batch of calibrators or QC samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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